Structural Differentiation: Anilinocarbonyl vs. Methyl and Phenyl Substitution at the 5-Position
The target compound contains an anilinocarbonyl group at the 5-position of the 1,3,4-thiadiazole ring, distinguishing it from the simpler 5-methyl and 5-phenyl analogs. This substitution introduces an additional carbonyl oxygen and a phenyl ring via an amide linkage, increasing molecular weight, hydrogen-bonding capacity, and polar surface area relative to the methyl analog . Compared to the 5-phenyl analog, the anilinocarbonyl group provides a distinct spatial orientation and electronic environment due to the amide spacer . The presence of the amide bond may influence metabolic stability and target interactions [1].
| Evidence Dimension | Molecular weight, formula, and functional group |
|---|---|
| Target Compound Data | C12H11N3O3S, MW 277.30, contains anilinocarbonyl (amide-linked phenyl) |
| Comparator Or Baseline | 5-Methyl analog: C6H8N2O2S, MW 172.21 ; 5-Phenyl analog: C11H10N2O2S, MW 234.27 |
| Quantified Difference | MW increase of 105.09 (61%) vs. methyl analog; MW increase of 43.03 (18%) vs. phenyl analog; presence of additional carbonyl and amide nitrogen |
| Conditions | Structural comparison based on molecular formulas and functional group analysis |
Why This Matters
The anilinocarbonyl moiety provides enhanced hydrogen-bonding potential and a distinct spatial footprint, which can be exploited to achieve unique protein-ligand interactions not possible with simpler alkyl or aryl substituents.
- [1] Krasavin M, Lukin A, Zhurilo N, Kovalenko A, Zahanich I, Zozulya S. Novel agonists of free fatty acid receptor 1 (GPR40) based on 3-(1,3,4-thiadiazol-2-yl)propanoic acid scaffold. J Enzyme Inhib Med Chem. 2016 Dec;31(6):1404-10. View Source
